![molecular formula C7H11BrO B2713862 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2416243-55-3](/img/structure/B2713862.png)
1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is an organic compound with the CAS Number: 61192-17-4 . It has a molecular weight of 189.1 . The IUPAC name for this compound is 1-(bromomethyl)bicyclo[2.2.1]heptane .
Molecular Structure Analysis
The InChI code for 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is 1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is liquid . It is stored at room temperature .Scientific Research Applications
Reactivity and Derivative Formation
Oxabicycloheptane derivatives exhibit diverse reactivity patterns, enabling the synthesis of phenols, fulvenes, and products from retro-Diels–Alder-like reactions when treated with Brønsted acids. The outcome of these reactions is highly dependent on the experimental conditions and the nature of the Brønsted acid used, showcasing the compound's versatility in synthetic organic chemistry (Maggiani, Tubul, & Brun, 1999).
Synthesis and Structural Analysis
The synthesis of new heterocyclic systems, such as 2,5-diazabicyclo[4.1.0]heptane, has been achieved through reactions involving the disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide. This showcases the compound's role in generating novel bicyclic systems with potential applications in medicinal chemistry and material science (Majchrzak, Kotelko, & Lambert, 1983).
Crystal Structure and Molecular Networks
In the crystal structure of the title compound, C23H38O5, featuring the oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride unit, molecules are linked head-to-head by C—H⋯O hydrogen bonds, forming two-dimensional networks. This demonstrates the compound's significance in structural chemistry and its potential applications in designing molecular materials (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).
Application in Total Synthesis
(±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is highlighted as a chiral building block for terpenoids, demonstrating its utility in the total synthesis of complex natural products such as eudesmanes, agarofurans, and norcarotenoids. This underscores the compound's role in facilitating the synthesis of structurally complex and biologically significant molecules (Guangzhe Yu, 2005).
Safety and Hazards
The compound has several hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-7-2-1-6(3-7)4-9-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJTTXNJVQYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)
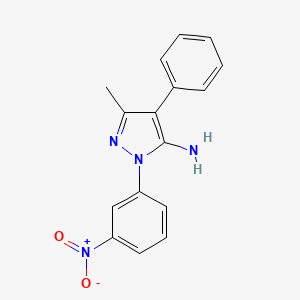


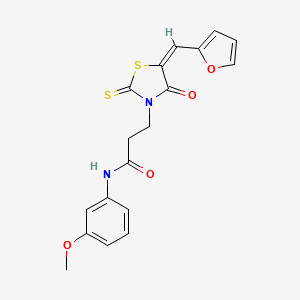
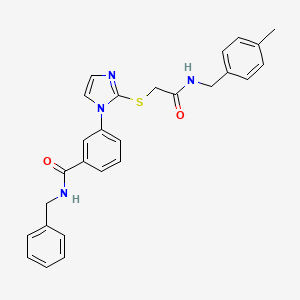
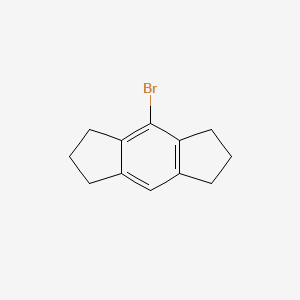
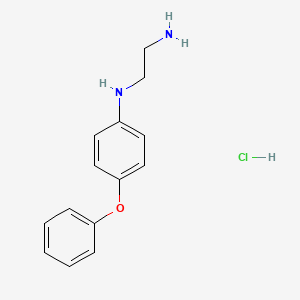

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)
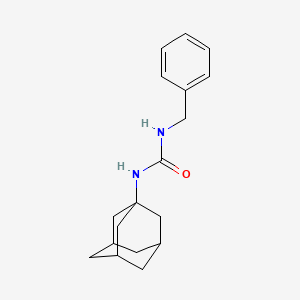
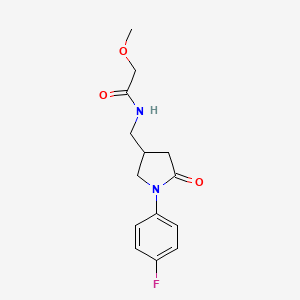

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)